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Introduction
Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in

the innate immune system. Upon binding to double-stranded DNA (dsDNA), cGAS is activated

and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and

GTP.[1][2] cGAMP then binds to and activates the stimulator of interferon genes (STING),

leading to the production of type I interferons and other inflammatory cytokines.[1][3] This

signaling cascade, known as the cGAS-STING pathway, is essential for host defense against

pathogens and is also implicated in autoimmune diseases and cancer.[1][4] Therefore, the

measurement of cGAS enzymatic activity is crucial for studying its biological function and for

the discovery and development of novel therapeutic modulators.

These application notes provide a comprehensive overview and detailed protocols for

performing cGAS activity assays. Various methods are described, allowing researchers to

choose the most suitable approach based on their specific experimental needs, throughput

requirements, and available instrumentation.

Signaling Pathway
The cGAS-STING signaling pathway is initiated by the recognition of cytosolic dsDNA by

cGAS. This interaction triggers a conformational change in cGAS, leading to its activation and

the production of cGAMP. cGAMP then acts as a second messenger, activating the STING
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protein located on the endoplasmic reticulum. This leads to the recruitment and activation of

TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3

(IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the

expression of type I interferons and other pro-inflammatory genes.
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Caption: The cGAS-STING signaling pathway.

Experimental Protocols
Several methods can be employed to measure the enzymatic activity of cGAS. These assays

typically rely on the detection of the product, cGAMP. Below are detailed protocols for three

common types of cGAS activity assays: a fluorescence-based assay, a bioluminescent assay,

and a chromatography-based assay.

Fluorescence-Based cGAS Activity Assay
This protocol utilizes a competitive fluorescence polarization (FP) or Förster resonance energy

transfer (FRET) assay format, where cGAMP produced by cGAS competes with a fluorescently

labeled cGAMP tracer for binding to a cGAMP-specific antibody.[1]

Experimental Workflow:
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Caption: Workflow for a fluorescence-based cGAS assay.

Materials and Reagents:

Purified recombinant cGAS enzyme

Double-stranded DNA (e.g., salmon sperm DNA)

ATP and GTP solutions

cGAS reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mg/ml BSA)

Fluorescence-based cGAMP detection kit (e.g., Transcreener® cGAMP cGAS Assay)

384-well microplates

Plate reader capable of measuring fluorescence polarization or FRET

Protocol:

Prepare the cGAS enzyme reaction:

In a 384-well plate, add the cGAS reaction buffer.

Add the dsDNA activator to the desired final concentration.

Add ATP and GTP to the desired final concentrations (e.g., 100 µM each).[3]

To initiate the reaction, add the purified cGAS enzyme. The final reaction volume is

typically 10-20 µL.

For inhibitor screening, pre-incubate the enzyme with the test compounds for 5-10 minutes

before adding the substrates.[3]
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Incubate the reaction:

Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes). The optimal

incubation time may need to be determined empirically.

Stop the reaction (optional but recommended):

The reaction can be stopped by adding a small volume of a stop solution (e.g., 0.5 N HCl)

or by heat inactivation.[3]

Detect cGAMP formation:

Add the cGAMP detection reagents (antibody and fluorescent tracer) as per the

manufacturer's instructions.

Incubate at room temperature for the recommended time to allow the binding reaction to

reach equilibrium.

Measure the signal:

Read the fluorescence polarization or FRET signal using a compatible plate reader.

Data Analysis:

The signal is inversely proportional to the amount of cGAMP produced. A standard curve

using known concentrations of cGAMP should be generated to quantify the amount of

product formed.

Bioluminescent cGAS Activity Assay
This assay format relies on the enzymatic degradation of cGAMP and the subsequent detection

of a product using a luciferase-based system.[3][4]

Materials and Reagents:

Purified recombinant cGAS enzyme

Double-stranded DNA
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ATP and GTP solutions

cGAS reaction buffer

Bioluminescent cGAMP detection kit (e.g., cGAMP Lumit™ Immunoassay)

384-well white microplates

Luminometer

Protocol:

Perform the cGAS enzyme reaction as described in the fluorescence-based assay protocol

(steps 1.1 and 1.2).

Terminate the reaction by adding a stop solution as recommended by the detection kit

manufacturer (e.g., 0.5N HCl).[3]

Detect cGAMP:

Add the bioluminescent detection reagents according to the kit protocol. This typically

involves a coupled enzyme reaction where cGAMP is converted to a substrate for a

luciferase.

Measure luminescence:

Read the luminescence signal using a luminometer.

Data Analysis:

The luminescence signal is proportional to the amount of cGAMP produced. Use a

cGAMP standard curve for quantification.

Ion-Exchange Chromatography-Based cGAS Activity
Assay
This method provides a direct and quantitative measurement of cGAMP by separating it from

the substrates (ATP and GTP) and other reaction components.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11682236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3886715/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Reagents:

Purified recombinant cGAS enzyme

Double-stranded DNA

ATP and GTP solutions

cGAS reaction buffer

Quenching solution (e.g., EDTA)

Ion-exchange chromatography system (e.g., MonoQ column)

UV detector

Protocol:

Set up the cGAS enzyme reaction in a larger volume (e.g., 50-100 µL) as described

previously.

Incubate the reaction at 37°C for the desired duration.

Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg²⁺).

Separate the reaction products:

Inject the reaction mixture onto an ion-exchange column.

Elute the components using a salt gradient.

Detect and quantify cGAMP:

Monitor the column eluate using a UV detector at 254 nm.

Identify the cGAMP peak based on its retention time, which should be determined using a

cGAMP standard.
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Quantify the amount of cGAMP by integrating the peak area and comparing it to a

standard curve.

Data Presentation
Quantitative data from cGAS activity assays should be presented in a clear and organized

manner to facilitate comparison and interpretation.

Table 1: Comparison of cGAS Activity Assay Methods

Feature
Fluorescence-
Based Assay

Bioluminescent
Assay

Chromatography-
Based Assay

Principle
Competitive

immunoassay

Coupled enzyme

reaction
Physical separation

Throughput High High Low

Sensitivity High Very High Moderate

Instrumentation
Fluorescence plate

reader
Luminometer HPLC/FPLC system

Direct/Indirect Indirect Indirect Direct

Ease of Use
Simple mix-and-read

format

Simple mix-and-read

format
Requires expertise

Table 2: Example Data from a cGAS Inhibitor Screening Assay
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Compound Concentration (µM)
cGAS Activity (% of
Control)

IC₅₀ (µM)

Control (DMSO) - 100 ± 5 -

Inhibitor A 0.1 95 ± 4 1.2

1 55 ± 6

10 12 ± 3

Inhibitor B 0.1 98 ± 5 > 50

1 92 ± 7

10 85 ± 6

Conclusion
The choice of a cGAS activity assay depends on the specific research question and available

resources. For high-throughput screening of cGAS inhibitors, fluorescence-based and

bioluminescent assays are highly suitable due to their simplicity and scalability.[1][3] For

detailed kinetic studies and validation of hits, chromatography-based methods provide direct

and accurate quantification of cGAMP.[2] By following the detailed protocols and considering

the data presentation guidelines provided in these application notes, researchers can obtain

reliable and reproducible measurements of cGAS enzymatic activity, thereby advancing our

understanding of its role in health and disease and facilitating the development of novel

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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